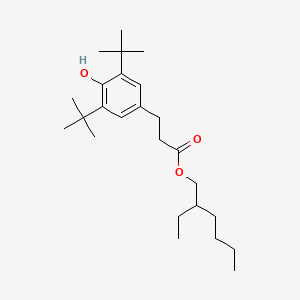

5-(Benzyloxy)-1H-indene

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or breakdown products .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications

Organic Synthesis and Chemical Reactions

"5-(Benzyloxy)-1H-indene" derivatives are pivotal in organic synthesis, serving as intermediates that allow the introduction of various functional groups through different types of reactions. This adaptability finds utility in pharmaceuticals, pesticides, and organic materials manufacturing. For instance, studies have shown the synthesis of indene derivatives via electrophilic cyclization, highlighting the molecule's role in creating complex organic compounds (Khan & Wirth, 2009; Shimogaki, Fujita, & Sugimura, 2017).

Photophysics and Electroluminescence

The molecule has been incorporated into studies on new materials, such as copolyfluorenes, which are notable for their applications in electroluminescence. These materials show promise in the development of devices like organic light-emitting diodes (OLEDs), where they contribute to improved efficiency and stability (Wang et al., 2008).

Radical Reactions and Environmental Implications

Research on the combustion of fossil fuels has identified "5-(Benzyloxy)-1H-indene" derivatives as important in understanding the formation of polycyclic aromatic hydrocarbons (PAHs), which have significant environmental and health impacts. The detailed mechanisms of these reactions are crucial for developing cleaner combustion technologies and reducing PAH emissions (Parker, Kaiser, Kostko, & Ahmed, 2015).

Electrocatalysis and Energy Conversion

The molecule's derivatives have also been explored in the context of electrocatalysis and energy conversion, suggesting potential applications in renewable energy technologies. This includes the development of novel catalysts and materials for solar cells, demonstrating the versatility of "5-(Benzyloxy)-1H-indene" in contributing to sustainable energy solutions (Cheng, Li, & Zhan, 2014).

Mechanism of Action

Target of Action

Similar compounds such as [4-({[5-benzyloxy-1-(3-carbamimidoyl-benzyl)-1h-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium have been found to target trypsin-1 .

Mode of Action

It is known that benzylic compounds are activated towards free radical attack . This suggests that 5-(Benzyloxy)-1H-indene may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

A related compound, [4-({[5-benzyloxy-1-(3-carbamimidoyl-benzyl)-1h-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium, has been studied and found to have a mean plasma half-life of 38 minutes, a clearance of 22 liters/hr/kg, and a volume of distribution of 21 liters/kg . These properties may give some indication of the ADME properties of 5-(Benzyloxy)-1H-indene.

Result of Action

It is known that the reaction of benzylic compounds with nucleophiles can result in the formation of oximes or hydrazones . This suggests that 5-(Benzyloxy)-1H-indene may have similar effects.

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-1H-indene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of benzylic compounds, is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .

Safety and Hazards

properties

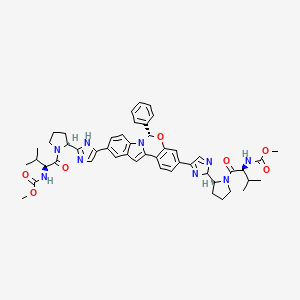

IUPAC Name |

5-phenylmethoxy-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-5-13(6-3-1)12-17-16-10-9-14-7-4-8-15(14)11-16/h1-6,8-11H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDLOXYDEPIWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-1H-indene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)